molecular formula C10H12N2O B1395512 3-(4-Aminophenyl)-N-methylprop-2-enamide CAS No. 1201641-92-0

3-(4-Aminophenyl)-N-methylprop-2-enamide

Cat. No.: B1395512
CAS No.: 1201641-92-0
M. Wt: 176.21 g/mol
InChI Key: TZMLKEOEFBYKPK-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N-methylprop-2-enamide (CAS 1201641-92-0) is an acrylamide derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . Its structure features a 4-aminophenyl group attached to a propenamide backbone, with a methyl substituent on the amide nitrogen (Figure 1). This compound is primarily utilized in medicinal chemistry research, particularly as a precursor for protease inhibitors and other bioactive molecules .

Properties

IUPAC Name

3-(4-aminophenyl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMLKEOEFBYKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthetic Route via Nitro Reduction

Overview:
The most traditional approach involves the nitration of a phenyl precursor, followed by reduction to obtain the amino derivative, which is then acylated to form the final amide.

Step-by-step Process:

  • Nitration of Phenyl Derivative:
    Starting with p-nitroaniline or p-nitrobenzene derivatives, nitration is performed using mixed acids (sulfuric and nitric acid). This process introduces a nitro group at the para position, yielding p-nitroaniline or p-nitrophenol intermediates.

  • Reduction of Nitro Group:
    Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel reduces the nitro group to an amino group, producing 4-aminophenyl compounds with high selectivity.

  • Acylation to Form Amide:
    The amino compound reacts with methyl or other suitable acylating agents (e.g., methyl chloroformate or methyl acetate) under controlled conditions to produce 3-(4-aminophenyl)-N-methylprop-2-enamide.

Reaction Conditions & Reagents:

Reaction Step Reagents Conditions Notes
Nitration HNO₃ / H₂SO₄ 0–5°C, controlled addition Environmental concerns due to waste
Reduction Pd/C or Raney Ni Hydrogen atmosphere, room temperature High selectivity, scalable
Acylation Methyl chloroformate or methyl acetate Reflux, inert atmosphere High purity achievable

Advantages:

  • Well-established, reliable, and scalable
  • High selectivity and yields

Disadvantages:

  • Use of hazardous nitrating acids
  • Waste management issues

Alternative Route Using Condensation and Cyclization

Recent patents and research have explored routes that avoid nitration, focusing on condensation reactions involving acyl chlorides or esters with amino precursors, followed by cyclization to form the morpholinone core.

Key Methods:

Recent Patent Example (WO2020019529A1):
This method emphasizes the use of inexpensive raw materials, such as aniline and chloroacetyl chloride, with reaction conditions optimized for high selectivity and yield, avoiding harsh nitration and hydrogenation steps. The process involves:

  • Amidation of aniline with acyl chlorides
  • Cyclization to form the morpholinone core
  • Nitration of the aromatic ring, followed by catalytic hydrogenation to reduce nitro groups to amino groups

Reaction Conditions & Reagents:

Reaction Step Reagents Conditions Notes
Amidation Chloroacetyl chloride 0–25°C, inert atmosphere Cost-effective raw materials
Cyclization Base (e.g., NaOH) Mild heating High selectivity
Nitration HNO₃ / H₂SO₄ Controlled temperature Reduced environmental impact compared to mixed acid nitration
Hydrogenation Pd/C Hydrogen atmosphere High purity product

Advantages:

  • Use of readily available, inexpensive raw materials
  • Avoids hazardous reagents like bromoacetyl bromide
  • High selectivity and yield

Disadvantages:

  • Multi-step process requiring careful control of reaction conditions

Green Chemistry Approaches and Innovations

Recent research emphasizes environmentally friendly methods:

Research Findings:
Studies demonstrate that these approaches can achieve comparable yields with higher environmental sustainability, aligning with green chemistry principles.

Data Table Summarizing Preparation Methods

Method Raw Materials Key Reactions Reaction Conditions Purity & Yield Environmental Impact Scalability
Conventional nitration-reduction p-nitroaniline, H₂, Pd/C Nitration, reduction, acylation Low to moderate temperature, hydrogen atmosphere >90%, high purity Moderate to high waste High
Condensation and cyclization Aniline, chloroacetyl chloride Amidation, cyclization, nitration, hydrogenation Mild to moderate conditions 80–95%, high purity Lower waste Moderate to high
Green solvent-based Aniline derivatives, eco-friendly catalysts One-pot reactions Ambient to mild heating 85–95%, high purity Low Emerging

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro intermediates to amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential precursor for synthesizing more complex organic molecules and polymers. Its unique structure allows for versatile chemical modifications that facilitate the development of new materials.

Biology

  • Bioactive Compound : Research indicates that 3-(4-Aminophenyl)-N-methylprop-2-enamide possesses bioactive properties, making it a candidate for drug discovery and development. It has been investigated for its interactions with various biochemical pathways.

Medicine

  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth by disrupting cellular processes and may interfere with cell wall synthesis.
  • Anticancer Activity : Studies have reported that it can induce apoptosis in cancer cells, particularly breast cancer cells, through the activation of caspase pathways.

Industry

  • Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, including coatings and polymers, due to its reactivity and functional group versatility.

Binding Affinity

Studies have shown that this compound exhibits high binding affinity for various biomolecules:

  • Tyramine : Significant interactions suggest potential applications in neuropharmacology.
  • Human Serum Albumin (HSA) : Binding studies indicate effective interaction with HSA, influencing pharmacokinetics and distribution within biological systems.

Anti-inflammatory Effects

In a controlled study involving murine models, 3-(4-Aminophenyl)-N-methylprop-2-enamide demonstrated significant anti-inflammatory effects by reducing edema and inflammatory cytokine levels when administered at therapeutic doses.

Anticancer Potential

Another study evaluated the compound's cytotoxicity against various cancer cell lines. It revealed that the compound induced apoptosis in breast cancer cells with low IC50 values, indicating potent activity at minimal concentrations.

Dosage Effects

The effects of this compound are dose-dependent:

  • Low Doses : Enhanced enzyme activity and improved cellular function were observed.
  • High Doses : Toxicity was noted, leading to cell stress and apoptosis in vitro.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Key Features

The following table highlights structural variations among 3-(4-Aminophenyl)-N-methylprop-2-enamide and analogous compounds:

Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Key Features CAS Number
3-(4-Aminophenyl)-N-methylprop-2-enamide C₁₀H₁₂N₂O R₁ = NH₂, R₂ = H, R₃ = CH₃ Methylated amide, para-aminophenyl group 1201641-92-0
N-(4-Aminophenyl)prop-2-enamide C₉H₁₀N₂O R₁ = NH₂, R₂ = H, R₃ = H Non-methylated amide 7530-31-6
3-(4-Chlorophenyl)-N-hydroxyprop-2-enamide C₉H₈ClNO₂ R₁ = Cl, R₂ = OH, R₃ = H Chlorophenyl, hydroxylamide 29900-76-3
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO R₁ = Isobutyl, R₂ = Cl/F, R₃ = H Halogenated aryl, branched alkyl chain 329777-61-9
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide C₂₀H₂₂N₂O₅ R₁ = OCH₃/OH, R₂ = Ethyl group Dihydroxy-methoxyphenyl, ethyl linkage N/A

Key Observations :

  • N-Methylation: The methyl group in 3-(4-Aminophenyl)-N-methylprop-2-enamide enhances metabolic stability compared to non-methylated analogs like N-(4-Aminophenyl)prop-2-enamide .
  • Bulkier Substituents : Compounds like (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide exhibit higher steric hindrance, which may affect binding affinity in enzyme inhibition studies .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL) Purity
3-(4-Aminophenyl)-N-methylprop-2-enamide 176.21 1.2–1.5 ~20 (DMSO) >90%
N-(4-Aminophenyl)prop-2-enamide 162.19 0.8–1.1 ~25 (DMSO) N/A
3-(4-Chlorophenyl)-N-hydroxyprop-2-enamide 197.62 2.0–2.3 ~10 (DMSO) N/A

*Estimated using fragment-based methods.

Key Findings :

  • Polarity: The hydroxyl group in 3-(4-Chlorophenyl)-N-hydroxyprop-2-enamide reduces solubility compared to aminophenyl analogs .
  • Methylation Impact : N-Methylation in the target compound moderately increases LogP, suggesting enhanced lipid solubility .

Pharmacological and Biochemical Profiles

Protease Inhibition Potential
  • 3-(4-Aminophenyl)-N-methylprop-2-enamide: Acts as a scaffold for SARS-CoV-2 protease inhibitors, with modifications to the aminophenyl group improving binding to viral enzymes .
  • Thiazole Derivatives: Compounds like 3-[naphthalene-1-yl(1,3-thiazol-2-yl)amino]propanoic acid show IC₅₀ values of <1 µM against SARS-CoV-2 proteases, highlighting the importance of heterocyclic substituents .
Anti-Inflammatory and Antioxidant Activity
  • Chalcone Derivatives: (E)-1-(4-Aminophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (from ) demonstrates UV-protective effects via radical scavenging, suggesting that acrylamide derivatives with phenolic groups may have similar applications .

Biological Activity

The compound 3-(4-Aminophenyl)-N-methylprop-2-enamide , also known as a derivative of N-aryl enamides, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of 3-(4-Aminophenyl)-N-methylprop-2-enamide is primarily attributed to its ability to modulate key biochemical pathways. Research indicates that this compound can inhibit specific enzymes involved in critical cellular processes, thereby influencing gene expression and cellular metabolism.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It interacts with signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and survival.

Binding Affinity

Studies have demonstrated that 3-(4-Aminophenyl)-N-methylprop-2-enamide exhibits high binding affinity for various biomolecules, including:

  • Tyramine : A significant interaction was noted with tyramine, suggesting potential applications in neuropharmacology .
  • Human Serum Albumin (HSA) : Binding studies show that this compound interacts effectively with HSA, which may influence its pharmacokinetics and distribution within biological systems .

Case Studies

  • Anti-inflammatory Effects : In a controlled study involving murine models, 3-(4-Aminophenyl)-N-methylprop-2-enamide demonstrated significant anti-inflammatory effects by reducing edema and inflammatory cytokine levels when administered at therapeutic doses .
  • Anticancer Potential : Another study evaluated the compound's cytotoxicity against various cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values indicated potent activity at low concentrations .

Dosage Effects

The effects of 3-(4-Aminophenyl)-N-methylprop-2-enamide are dose-dependent:

  • Low Doses : Enhanced enzyme activity and improved cellular function were observed.
  • High Doses : Toxicity was noted, leading to cell stress and apoptosis in vitro.

Q & A

Q. What safety protocols are critical during handling?

  • Answer : Use PPE (gloves, goggles) and fume hoods. Avoid inhalation/contact; wash thoroughly after handling. Refer to SDS (Safety Data Sheet) guidelines for spill management and disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Aminophenyl)-N-methylprop-2-enamide
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3-(4-Aminophenyl)-N-methylprop-2-enamide

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